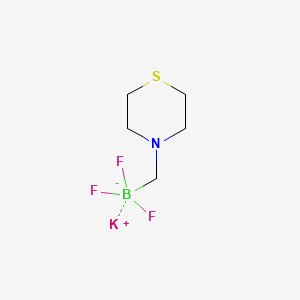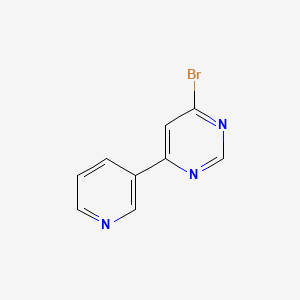
4-Bromo-6-(pyridin-3-yl)pyrimidine
Vue d'ensemble
Description
“4-Bromo-6-(pyridin-3-yl)pyrimidine” is a chemical compound that falls under the category of halogenated heterocycles . It is a substituted pyridine . It is used as an intermediate compound during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of “4-Bromo-6-(pyridin-3-yl)pyrimidine” involves reaction of new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .Molecular Structure Analysis
The final structure of “4-Bromo-6-(pyridin-3-yl)pyrimidine” is characterized by 1H, 13C, and 2D NMR, MS, FTIR . In addition, the crystal structure of the title compound is determined by X-ray diffraction .Physical And Chemical Properties Analysis
“4-Bromo-6-(pyridin-3-yl)pyrimidine” is a white to off-white or brown solid . It has good solubility and chain growth for polymer .Applications De Recherche Scientifique
Anticancer Agents
Pyrimidine derivatives have been extensively studied for their anticancer properties. The electron-withdrawing bromo group on the pyrimidine ring can enhance the compound’s potency as an anticancer agent. These compounds can be designed to target specific cancer types and have been shown to exhibit a range of biological activities against different cancer cells .
EGFR-TK Inhibitors
The compound has been used to synthesize new classes of drugs that act as irreversible inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). These inhibitors are particularly important in overcoming acquired resistance to EGFR-T790M, a mutation associated with various cancers .
Antimicrobial Activity
Pyrimidine derivatives, including those with a bromo and pyridinyl substitution, have shown promise as antimicrobial agents. Their structural diversity allows for the synthesis of compounds with specific activity against a range of microbial pathogens .
Cardiovascular Therapeutics
The pyrimidine scaffold is also found in cardiovascular drugs. Modifications to the core structure, such as the addition of a bromo group, can lead to compounds with potential use in treating cardiovascular diseases .
Neuroprotective Agents
Compounds based on the pyrimidine structure have been investigated for their neuroprotective effects. These substances may offer therapeutic benefits for neurodegenerative diseases and protect neuronal cells from damage .
Anti-Inflammatory and Analgesic
The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the development of new pain relief medications. The bromo and pyridinyl groups contribute to the modulation of these biological activities .
Antidiabetic Agents
Pyrimidine-based compounds have been explored for their potential as antidiabetic agents. They can act on various biological targets involved in glucose metabolism and insulin signaling .
Drug Discovery and Development
“4-Bromo-6-(pyridin-3-yl)pyrimidine” is a key intermediate in the synthesis of various drugs. Its structural features allow for the creation of a wide array of pharmacologically active molecules, making it an invaluable tool in drug discovery and development processes .
Mécanisme D'action
Target of Action
It is known that pyridin-3-yl-pyrimidin-2-yl derivatives have been evaluated for their inhibitory activity against receptor tyrosine kinases .
Mode of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
Compounds with similar structures have been associated with the ras/erk, plc-γ, and pi3k/akt signal transduction pathways, which are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
A study on similar compounds has indicated good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM .
Propriétés
IUPAC Name |
4-bromo-6-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGUGUFOOIFUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




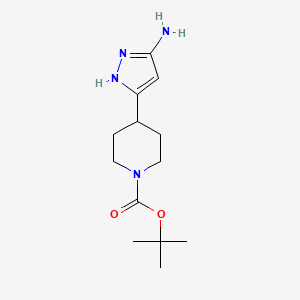
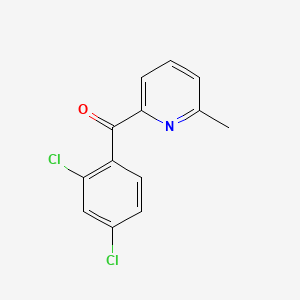

![4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1463032.png)
![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)
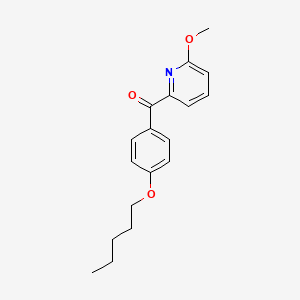
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)
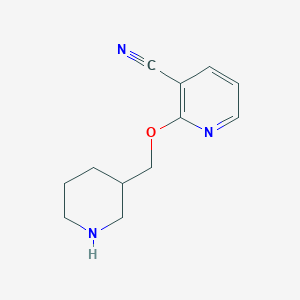
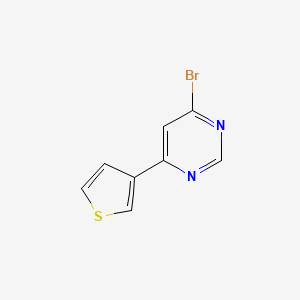

![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)
